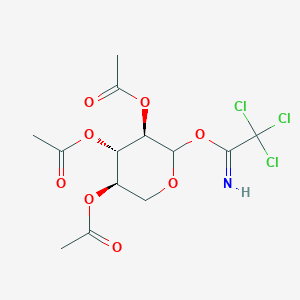
2,3,4-tri-O-acetyl-d-xylopyranosyl trichloroacetimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-tri-O-acetyl-d-xylopyranosyl trichloroacetimidate is a chemical compound with the molecular formula C13H16Cl3NO8 and a molecular weight of 420.63 g/mol . It is a derivative of xylopyranose, a sugar molecule, and is commonly used in organic synthesis, particularly in glycosylation reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acetic anhydride and a base such as pyridine for acetylation, and trichloroacetonitrile in the presence of a base like potassium carbonate for the formation of the trichloroacetimidate .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-grade reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-tri-O-acetyl-d-xylopyranosyl trichloroacetimidate primarily undergoes glycosylation reactions, where it acts as a glycosyl donor. It can also participate in substitution reactions where the trichloroacetimidate group is replaced by other nucleophiles .
Common Reagents and Conditions
Glycosylation Reactions: Typically involve the use of Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate as catalysts.
Substitution Reactions: Common nucleophiles include alcohols, thiols, and amines, often under mild acidic or basic conditions.
Major Products
The major products of these reactions are glycosides, where the xylopyranosyl moiety is linked to another molecule via a glycosidic bond. The specific product depends on the nucleophile used in the reaction .
Applications De Recherche Scientifique
2,3,4-tri-O-acetyl-d-xylopyranosyl trichloroacetimidate is widely used in scientific research, particularly in the field of carbohydrate chemistry. Its applications include:
Synthesis of Glycosides: Used as a glycosyl donor in the synthesis of various glycosides, which are important in biological and medicinal chemistry.
Drug Development: Plays a role in the synthesis of antiviral and anticancer agents by facilitating the formation of glycosidic bonds.
Biological Studies: Used in the study of glycosylation processes and the role of carbohydrates in biological systems.
Mécanisme D'action
The mechanism of action of 2,3,4-tri-O-acetyl-d-xylopyranosyl trichloroacetimidate involves the activation of the trichloroacetimidate group, which facilitates the transfer of the xylopyranosyl moiety to a nucleophile. This process is typically catalyzed by a Lewis acid, which activates the trichloroacetimidate group, making it more susceptible to nucleophilic attack . The molecular targets and pathways involved are primarily related to the formation of glycosidic bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4-Tri-O-acetyl-alpha-D-xylopyranosyl bromide: Another glycosyl donor used in similar glycosylation reactions.
2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide: Used in click chemistry for the synthesis of glycosides.
Uniqueness
2,3,4-tri-O-acetyl-d-xylopyranosyl trichloroacetimidate is unique due to its high reactivity and selectivity in glycosylation reactions. The trichloroacetimidate group provides a stable yet reactive intermediate that facilitates efficient glycosyl transfer, making it a preferred choice in synthetic carbohydrate chemistry .
Propriétés
IUPAC Name |
[(3R,4S,5R)-4,5-diacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3NO8/c1-5(18)22-8-4-21-11(25-12(17)13(14,15)16)10(24-7(3)20)9(8)23-6(2)19/h8-11,17H,4H2,1-3H3/t8-,9+,10-,11?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGHJYXWJQCCPK-GZBOUJLJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1COC([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














